10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE
Description
Contextualization of Phenothiazine (B1677639) Scaffolds in Advanced Organic and Medicinal Chemistry Research
The phenothiazine scaffold is a privileged structure in medicinal chemistry, primarily due to its versatile biological activity profile. if-pan.krakow.plnih.gov Historically, phenothiazine derivatives revolutionized psychiatry with the advent of antipsychotic drugs like chlorpromazine. nih.govwikipedia.org Beyond their neuroleptic actions, these compounds have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govnih.gov
The unique, non-planar "butterfly" conformation of the phenothiazine ring system, along with its electron-rich nature, allows for a variety of chemical modifications. nih.gov These modifications can occur at the nitrogen atom of the central thiazine (B8601807) ring, on the aromatic benzene (B151609) rings, or through oxidation of the sulfur atom. researchgate.net Such structural alterations have been shown to significantly influence the biological activity of the resulting derivatives. nih.gov The lipophilicity of the phenothiazine core enables it to readily cross cellular membranes, a crucial property for drug efficacy. if-pan.krakow.pl
Significance of Pyridyl and Methanone (B1245722) Moieties in Molecular Design and Functionalization
The pyridyl group, a nitrogen-containing aromatic heterocycle, is a fundamental building block in drug design. Its presence in a molecule can significantly impact its physicochemical properties and biological activity. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov The incorporation of a pyridyl moiety can also enhance a compound's metabolic stability and cellular permeability.
The methanone group, also known as a ketone, serves as a linker connecting the phenothiazine and pyridyl moieties. The carbonyl group within the methanone linker is polar and can participate in hydrogen bonding. The introduction of an acyl group at the N-10 position of the phenothiazine ring is a well-established method for creating derivatives with diverse biological activities. researchgate.net
Overview of Academic Research Areas Pertaining to 10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE and Analogues
While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-acylphenothiazines and phenothiazines bearing heterocyclic substituents is a subject of ongoing investigation. Key research areas include:
Anticancer Drug Discovery: A significant body of research focuses on the anticancer potential of phenothiazine derivatives. nih.govnih.gov Studies have explored the modification of the phenothiazine structure, including the introduction of pyridine rings, to develop potent anticancer agents. nih.govmdpi.com The anticancer activity of these compounds is often linked to their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in cancer cells. if-pan.krakow.plnih.gov
Antimicrobial Agents: Phenothiazine derivatives have been investigated for their activity against a range of microbial pathogens. The introduction of different substituents on the phenothiazine nucleus can lead to compounds with significant antibacterial and antifungal properties. researchgate.net
Photophysical and Electrochemical Properties: The unique electronic structure of phenothiazines makes them interesting candidates for applications in materials science. Research has been conducted on their photophysical properties, including fluorescence and phosphorescence, which are influenced by the nature of the substituents. nih.govresearchgate.net Their electrochemical behavior has also been studied, with potential applications in areas such as electrocatalysis. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenothiazin-10-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18(13-6-5-11-19-12-13)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCUKYHPYCYGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations
Strategies for N10-Acylation of the Phenothiazine (B1677639) Core to Form 10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE
The introduction of an acyl group at the N10 position of the phenothiazine ring is the pivotal step in synthesizing the title compound. This transformation is typically achieved through nucleophilic substitution, where the secondary amine of phenothiazine attacks an activated carboxylic acid derivative.
The most direct route to this compound involves the reaction of phenothiazine with an activated form of nicotinic acid (3-pyridylcarboxylic acid). A common and effective method is the use of the corresponding acyl chloride, nicotinoyl chloride .
The reaction proceeds by treating phenothiazine with nicotinoyl chloride, often in an inert solvent like dry benzene (B151609) and typically under reflux conditions. An acid scavenger, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), is usually added to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product.
Another established method involves the use of coupling agents to facilitate amide bond formation directly from nicotinic acid without prior conversion to an acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid, enabling its efficient reaction with the phenothiazine nitrogen.
| Reactants | Reagents/Conditions | Product | Notes |
| Phenothiazine, Nicotinoyl Chloride | Dry Benzene, Reflux | This compound | Standard Schotten-Baumann conditions. |
| Phenothiazine, Nicotinic Acid | DCC or EDC, HOBt, Anhydrous Solvent (e.g., DMF, CH₂Cl₂) | This compound | Carbodiimide-mediated coupling. |
While direct acylation is prevalent, alternative strategies can be envisioned. One such approach could involve a multi-step sequence starting with a different acylating agent. For instance, phenothiazine can be reacted with chloroacetyl chloride to yield N10-chloroacetyl phenothiazine . researchgate.net This intermediate possesses a reactive alkyl halide that can be further elaborated. Although not a direct synthesis of the target compound, this highlights the versatility of the phenothiazine core in forming N-C=O bonds with various functionalities that could potentially be converted to the desired pyridyl structure through subsequent steps.
Another general method for acylating phenothiazines involves first deprotonating the N-H bond with a strong base like sodium hydride (NaH) to form the sodium salt of phenothiazine. nih.gov This highly nucleophilic species can then react with an appropriate acylating agent, such as nicotinoyl chloride, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov This method can offer higher yields by increasing the nucleophilicity of the phenothiazine nitrogen. nih.gov
Functionalization of the Pyridine (B92270) Moiety
Once this compound is synthesized, the pyridine ring offers sites for further chemical modification. The reactivity of the pyridine ring is significantly influenced by the deactivating effect of the carbonyl group attached to it.
The pyridine ring in the title compound is electron-deficient, making it resistant to standard electrophilic aromatic substitution. When such reactions do occur, they require harsh conditions and are directed to positions meta to the deactivating carbonyl group (positions 5 and to a lesser extent, 2 and 6). Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the carbonyl group (positions 2, 4, and 6), especially if a leaving group is present at one of these sites.
The introduction of various functionalities onto the pyridine ring can lead to a diverse library of derivatives. For example, oxidation of the pyridine nitrogen atom would form the corresponding N-oxide. This transformation activates the ring, facilitating different substitution patterns. Halogenation or nitration, though challenging due to the ring's deactivation, could potentially be achieved under forcing conditions, yielding substituted analogs for further synthetic exploration.
Derivatization of the Phenothiazine Ring System Beyond N10
The phenothiazine nucleus itself is a rich platform for derivatization, even after N10-acylation. The N-acyl group is electron-withdrawing, which deactivates the phenothiazine rings towards electrophilic attack compared to the parent phenothiazine. However, substitutions are still possible.
Electrophilic aromatic substitution reactions, such as halogenation (with reagents like N-bromosuccinimide or sulfuryl chloride), nitration (using nitric acid in a strong acid medium), and Friedel-Crafts reactions, can be performed on the N-acylated phenothiazine core. youtube.comyoutube.commasterorganicchemistry.com The substitution is generally directed to the C3 and C7 positions, which are para to the ring nitrogen atom. The precise conditions and regioselectivity can be influenced by the solvent and the specific electrophile used. For instance, studies on related 10-acylphenothiazines have shown that electrophilic attack occurs preferentially at these positions.
| Reaction Type | Reagent(s) | Typical Position(s) of Substitution | Product Type |
| Halogenation | Br₂, NBS, or SO₂Cl₂ | 3, 7 | Halogenated phenothiazine derivative |
| Nitration | HNO₃ / H₂SO₄ | 3, 7 | Nitrated phenothiazine derivative |
| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | 3, 7 | Acylated phenothiazine derivative |
These transformations allow for the synthesis of a wide array of derivatives where complexity is added to the benzothiazine portion of the molecule, complementing the modifications possible on the pyridine ring.
Strategies for Carbon-Carbon Bond Formation on Benzene Rings
Further diversification of the This compound scaffold can be achieved by forming new carbon-carbon bonds on its benzene rings. While direct C-C bond formation on the final molecule is challenging, functionalization of the phenothiazine core prior to or after acylation is a common strategy. Key methodologies include:
Friedel-Crafts Reactions: This classic method can be used to introduce acyl or alkyl groups onto the electron-rich benzene rings of the phenothiazine nucleus. wikipedia.orgnumberanalytics.comsigmaaldrich.comorganic-chemistry.orgresearchgate.net The regioselectivity of the reaction is influenced by the substituent at the N-10 position. For N-acylphenothiazines, substitution tends to occur at the 2 and 8 positions. nih.gov The reaction typically employs a Lewis acid catalyst like aluminum chloride. numberanalytics.comsigmaaldrich.com
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for C-C bond formation. The Suzuki-Miyaura and Heck reactions are particularly relevant for aryl-aryl and aryl-vinyl coupling, respectively. niscpr.res.inchem-station.comorganic-chemistry.orgnih.govresearchgate.netresearchgate.netnih.govmdpi.comtcichemicals.com These reactions typically involve a palladium catalyst, a ligand, and a base to couple a halogenated phenothiazine derivative with a suitable boronic acid or alkene. For instance, a bromo-phenothiazine derivative could be coupled with a pyridylboronic acid to introduce an additional pyridine ring. researchgate.netresearchgate.net
Directed ortho-Metalation (DoM): This strategy allows for the regioselective functionalization at the positions ortho to a directing metalation group (DMG). wikipedia.orgchem-station.comorganic-chemistry.orgunblog.fr The amide group in This compound can act as a DMG, directing lithiation to the 1 and 9 positions of the phenothiazine ring system. The resulting aryllithium species can then react with various electrophiles to introduce new carbon-based substituents.
Table 1: Comparison of C-C Bond Formation Strategies on Phenothiazine Derivatives
| Strategy | Reagents/Catalysts | Position of Functionalization | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 2 and 8 positions for N-acylphenothiazines | Well-established, readily available reagents | Can lead to polysubstitution, requires stoichiometric catalyst |
| Suzuki-Miyaura Coupling | Aryl/vinyl halide, boronic acid, Pd catalyst, ligand, base | Position of the halogen | High yields, good functional group tolerance | Requires pre-functionalized substrates (halides) |
| Heck Reaction | Aryl/vinyl halide, alkene, Pd catalyst, ligand, base | Position of the halogen | Forms C-C double bonds | Substrate scope can be limited |
| Directed ortho-Metalation | Organolithium base (e.g., n-BuLi), electrophile | 1 and 9 positions (directed by N-acyl group) | High regioselectivity | Requires strongly basic and anhydrous conditions |
Modification of the Sulfur Atom in the Phenothiazine Ring
The sulfur atom in the central thiazine (B8601807) ring of This compound is a key site for chemical modification, primarily through oxidation. This transformation significantly alters the geometry and electronic properties of the molecule.
Oxidation to Sulfoxide (B87167): The sulfide (B99878) can be selectively oxidized to a sulfoxide (S=O) using a variety of oxidizing agents. Mild oxidants are required to avoid over-oxidation to the sulfone. Hydrogen peroxide in glacial acetic acid is a commonly employed reagent for this transformation. niscpr.res.innih.gov This oxidation introduces a chiral center at the sulfur atom.
Oxidation to Sulfone: Stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent will lead to the formation of the corresponding sulfone (SO₂). organic-chemistry.org Reagents like potassium permanganate (B83412) or excess hydrogen peroxide can be used. jchemrev.com The resulting sulfone has a more rigid and V-shaped structure compared to the parent phenothiazine.
Table 2: Oxidation of the Sulfur Atom in Phenothiazine Derivatives
| Transformation | Oxidizing Agent | Typical Reaction Conditions | Resulting Functional Group |
|---|---|---|---|
| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, room temperature | Sulfoxide (S=O) |
| Sulfide to Sulfone | Potassium Permanganate (KMnO₄) or excess H₂O₂ | Acetic acid, elevated temperature | Sulfone (SO₂) |
Synthetic Route Optimization and Yield Enhancement
The efficiency of the synthesis of This compound and its derivatives is a critical aspect of its practical application. Optimization strategies focus on improving reaction yields, minimizing side products, and simplifying purification processes.
For the primary N-acylation step, optimization involves the careful selection of the solvent, base, and reaction temperature. Aprotic solvents like toluene (B28343) or tetrahydrofuran (THF) are often used. nih.gov The choice of base, if any, can influence the reaction rate and yield. While some acylations proceed without a base, others benefit from the addition of a non-nucleophilic base to scavenge the HCl byproduct. wikipedia.org
In the context of Friedel-Crafts reactions, yield enhancement can be achieved by controlling the stoichiometry of the Lewis acid catalyst and the reaction temperature to minimize side reactions and polysubstitution. nih.govnih.gov
For palladium-catalyzed cross-coupling reactions, yield optimization is a multi-parameter problem involving the choice of palladium precursor, ligand, base, and solvent. The development of highly active and stable catalyst systems is an ongoing area of research. researchgate.netnih.govmdpi.comnih.gov For instance, the use of bulky electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of Suzuki-Miyaura couplings. chem-station.com
Table 3: Parameters for Optimization of N-Acylation of Phenothiazine
| Parameter | Options | Effect on Reaction |
|---|---|---|
| Solvent | Toluene, Dichloromethane, THF, DMF | Can affect solubility of reactants and reaction rate. |
| Catalyst/Promoter | None, Lewis Acids (e.g., AlCl₃), Bases (e.g., Pyridine, Triethylamine) | Can accelerate the reaction and neutralize byproducts. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase reaction rate but may lead to side products. |
| Stoichiometry | Equimolar or slight excess of acylating agent | Can drive the reaction to completion. |
Advanced Structural Characterization and Conformational Analysis
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation
Table 1: Representative Dihedral Angles in Phenothiazine (B1677639) Derivatives (Note: Data is based on related phenothiazine structures and serves as a predictive model in the absence of specific data for the title compound.)
| Description | Typical Angle (°) |
|---|---|
| Angle between benzene (B151609) rings of phenothiazine | ~154 |
The orientation of the (3-pyridyl)methanone group attached to the nitrogen atom (N10) of the phenothiazine ring is a critical conformational feature. The planarity of the N10-acyl group and its rotational position relative to the phenothiazine nucleus are influenced by electronic effects, such as conjugation between the nitrogen lone pair and the carbonyl group, as well as steric hindrance from adjacent atoms. In similar N-acylated phenothiazines, the atoms comprising the N-acyl linkage tend to be nearly coplanar to maximize electronic delocalization. nih.gov
In the solid state, molecules of N-acyl phenothiazine derivatives are held together by a network of weak intermolecular forces. These can include hydrogen bonds, if suitable donor and acceptor sites are present, and π–π stacking interactions between the aromatic rings. mdpi.com The arrangement of molecules in the crystal lattice, or crystal packing, is determined by the optimization of these noncovalent interactions. mdpi.com The presence of nitrogen atoms in the heterocyclic rings can enhance π–π stacking interactions, promoting more ordered supramolecular structures. mdpi.com
Detailed Spectroscopic Probing of Molecular Structure
Spectroscopic techniques provide detailed information about the connectivity of atoms and the types of chemical bonds present, complementing the solid-state data from X-ray diffraction.
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. rsc.orgruc.dk While a complete set of experimental NMR data for 10H-phenothiazin-10-yl(3-pyridyl)methanone is not available, data from analogous compounds allow for the prediction of characteristic chemical shifts. rsc.orgresearchgate.net
¹H NMR spectroscopy would reveal signals corresponding to the protons on the phenothiazine and pyridine (B92270) rings. The chemical shifts and coupling patterns of these protons provide information about their chemical environment and connectivity. rsc.org
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the methanone (B1245722) group is expected to have a characteristic downfield chemical shift. rsc.org
¹⁵N NMR spectroscopy is particularly useful for probing the electronic environment of the nitrogen atoms in the phenothiazine and pyridine rings. researchgate.netnih.govnih.gov The chemical shifts of the nitrogen atoms can be sensitive to acylation and substitution, providing insight into the electronic structure. researchgate.netresearchgate.net For N-acylated phenothiazines, the nitrogen chemical shift would differ significantly from that of the parent phenothiazine. science-and-fun.de
Table 2: Predicted NMR Chemical Shift Ranges for this compound (Note: These are predicted ranges based on data from analogous compounds.)
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 6.5 - 9.0 | Aromatic protons on phenothiazine and pyridine rings. |
| ¹³C | 115 - 170 | Aromatic and carbonyl carbons. |
Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups within a molecule. nih.govresearchgate.net
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. The spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the methanone linkage, typically in the region of 1650-1700 cm⁻¹. Vibrations associated with the C-N, C-S, and C-H bonds of the aromatic rings would also be present. nih.gov
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The breathing modes of the aromatic rings are often prominent in the Raman spectrum. nih.govresearchgate.net
Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: Based on typical values for the functional groups present.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1650 - 1700 |
| C-N (Aromatic Amine) | Stretch | 1250 - 1350 |
| C-S-C | Stretch | 600 - 800 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and a variety of molecular properties for phenothiazine (B1677639) derivatives. samipubco.comnih.gov Methods like the B3LYP functional combined with appropriate basis sets, such as 6-311++G(d,p), are commonly employed to model these systems. samipubco.com
Optimization of Molecular Geometries and Conformational Energies
The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For phenothiazine-based structures, this is particularly important due to the non-planar, butterfly-like structure of the central phenothiazine ring.
Detailed DFT calculations on related phenothiazine derivatives reveal specific conformational features. For instance, in a study of N-phosphorylated phenothiazine, the bending angles within the central ring, which define the butterfly conformation, were calculated. nih.gov Similarly, for 10H-phenothiazin-10-yl(3-pyridyl)methanone, geometry optimization would precisely determine the dihedral angle between the benzene (B151609) rings of the phenothiazine core, the orientation of the 3-pyridyl group relative to the carbonyl linker, and all bond lengths and angles. This process identifies the lowest energy conformer, which is the most likely structure to be observed experimentally.
Table 1: Representative Geometric Parameters for Phenothiazine Derivatives from DFT Calculations Note: This table is illustrative, based on data for related phenothiazine compounds, as specific values for this compound are not publicly available.
| Parameter | Description | Typical Calculated Value | Source |
| ΘS | Bending angle at the sulfur atom | ~95° | nih.gov |
| ΘN | Bending angle at the nitrogen atom | ~123° | nih.gov |
| C-S bond length | Bond length in the central ring | ~1.78 Å | nih.gov |
| C-N bond length | Bond length in the central ring | ~1.42 Å | nih.gov |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's electronic properties and reactivity. samipubco.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.
For donor-π-acceptor systems like this compound, the spatial distribution of these orbitals is predictable. The electron-rich phenothiazine core typically serves as the primary location of the HOMO, indicating its role as the electron donor. mdpi.com Conversely, the electron-withdrawing pyridyl-methanone moiety constitutes the bulk of the LUMO, acting as the electron acceptor. mdpi.comresearchgate.net
Table 2: Illustrative FMO Energies and Gaps for Phenothiazine-Based Compounds Note: This table presents typical values for phenothiazine derivatives to illustrate the concept.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| Phenothiazine-Furan-Acceptor 1 | -5.45 | -3.15 | 2.30 | mdpi.com |
| Phenothiazine-Furan-Acceptor 2 | -5.41 | -3.27 | 2.14 | mdpi.com |
| N-acetylphenothiazine | -5.80 | -1.50 | 4.30 | researchgate.net |
| Phenothiazine-pyrazoline | -5.00 | -0.99 | 4.01 | researchgate.net |
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution on the molecular surface. chemrxiv.org It is generated by calculating the electrostatic potential at various points on the surface and color-coding them. These maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and stacking, which are fundamental to molecular recognition and self-assembly. researchgate.netscispace.comproteopedia.org
For this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring. researchgate.net These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly the N-H proton of the phenothiazine ring, identifying them as potential hydrogen bond donors.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Predictions
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the excited states of molecules. nih.govresearchgate.net This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) observed in UV-visible spectroscopy. nih.govohio-state.edu
For a molecule like this compound, TD-DFT calculations can predict the energies of the lowest singlet (S1, S2, etc.) and triplet (T1, T2, etc.) excited states. nih.gov The calculations also provide information about the nature of these electronic transitions. For example, the S0 → S1 transition is often a HOMO → LUMO transition, which in this case would correspond to an intramolecular charge transfer (ICT) from the phenothiazine donor to the pyridyl-methanone acceptor. nih.gov Such information is vital for designing molecules with specific photophysical properties, such as fluorescence or phosphorescence.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation of this compound, typically placed in a simulation box with explicit solvent molecules (like water or chloroform), would track the movements of all atoms over time.
These simulations are essential for exploring the molecule's conformational flexibility, such as the "butterfly" motion of the phenothiazine ring and the rotation around the single bonds connecting the different moieties. Furthermore, MD simulations reveal how solvent molecules arrange themselves around the solute and quantify the strength of solute-solvent interactions. This provides insight into solubility and how the solvent environment can influence the molecule's preferred conformation and dynamic behavior. umich.edu While detailed MD studies on phenothiazine self-assembly exist, specific analyses of the solvent effects and conformational flexibility of this particular compound are not widely reported. nih.govfigshare.com
Quantitative Structure-Property Relationship (QSPR) Parameter Derivations
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its macroscopic properties. ubbcluj.ronih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological information. nih.govresearchgate.net
For this compound, a wide range of descriptors could be derived using computational software. These parameters can then be used in QSPR models to predict properties like lipophilicity (logP), solubility, or even biological activity based on data from a series of related compounds. ubbcluj.rowisdomlib.org
Table 3: Common Classes of Descriptors Used in QSPR Studies of Phenothiazines
| Descriptor Class | Examples | Information Encoded | Source |
| Quantum Mechanical | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Electronic properties, Polarity, Reactivity | ubbcluj.ronih.gov |
| Topological | Cluj indices, Wiener index, Balaban index | Molecular size, Branching, Connectivity | ubbcluj.ro |
| Constitutional | Molecular weight, Number of rings, Atom counts | Basic molecular composition | wisdomlib.org |
| Steric/3D | Molecular surface area, Molecular volume, Ovality | Molecular shape and size | wisdomlib.org |
Photophysical and Spectroelectrochemical Properties
Electronic Absorption Spectroscopy in Various Solvents
Currently, there is no published data detailing the absorption maxima (λmax) and corresponding molar absorptivity (ε) values for 10H-phenothiazin-10-yl(3-pyridyl)methanone in various solvents. Such data would be crucial for understanding the electronic transitions within the molecule. Typically, phenothiazine (B1677639) derivatives exhibit characteristic absorption bands in the UV-visible region corresponding to π-π* and n-π* transitions. The position and intensity of these bands are expected to be influenced by the pyridylmethanone substituent.
Table 1: Electronic Absorption Data for this compound in Various Solvents
| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Luminescence Properties (Fluorescence and Phosphorescence)
Detailed information regarding the fluorescence and phosphorescence emission wavelengths, quantum yields (Φ), and excited-state lifetimes (τ) of this compound is not available in the scientific literature. Luminescence studies are fundamental to understanding the de-excitation pathways of the excited state and the potential applications of the compound in areas such as organic light-emitting diodes (OLEDs) or as photoprobes.
Table 2: Luminescence Data for this compound
| Property | Fluorescence | Phosphorescence |
|---|---|---|
| Emission Maxima (λem, nm) | Data not available | Data not available |
| Quantum Yield (Φ) | Data not available | Data not available |
Investigations into the temperature-dependent and matrix-dependent luminescence of this compound have not been reported. Such studies would provide insights into phenomena like thermally activated delayed fluorescence (TADF) or rigid C-type phosphorescence, which are often observed in related donor-acceptor molecules. The rigidity of the matrix can significantly affect non-radiative decay pathways and enhance phosphorescence.
Electrochemical Redox Behavior
The electrochemical properties of this compound, including its oxidation and reduction potentials, have not been documented. Techniques like cyclic voltammetry are typically employed to determine these values, which are critical for assessing the electron-donating or -accepting strength of the molecule and its stability under redox conditions. This information is vital for applications in electrochromic devices, redox flow batteries, and as mediators in electrochemical sensors.
Table 3: Electrochemical Data for this compound
| Process | Potential (V vs. reference electrode) |
|---|---|
| Oxidation (Eox) | Data not available |
Cyclic Voltammetry of Oxidation and Reduction Processes
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. For phenothiazine and its derivatives, CV typically reveals valuable information about the stability of oxidized species and the potentials at which electron transfer processes occur. rsc.org The electrochemical behavior of phenothiazine-based compounds is characterized by the reversible one-electron oxidation of the phenothiazine nucleus to form a stable radical cation. rsc.orgresearchgate.net
In the case of This compound , the electron-rich phenothiazine ring serves as the primary site for oxidation. The nitrogen and sulfur heteroatoms within the central ring are key to this reactivity. rsc.org Upon application of a positive potential, the compound is expected to undergo a one-electron oxidation to generate the corresponding radical cation, [this compound]•+ . This process is often reversible, as indicated by the presence of both an anodic (oxidation) and a corresponding cathodic (reduction) peak in the cyclic voltammogram.
A further oxidation step to a dication may also be possible at higher potentials, though this is often less stable than the radical cation. The stability of these oxidized species is influenced by the nature of the substituent at the N-10 position. researchgate.net The electron-withdrawing nature of the 3-pyridylmethanone group is anticipated to make the oxidation of the phenothiazine ring more difficult compared to unsubstituted phenothiazine. This is because the acyl group withdraws electron density from the nitrogen atom, which in turn reduces the electron-donating ability of the phenothiazine core.
The reduction processes for this compound are expected to involve the pyridyl and ketone functionalities. The pyridine (B92270) ring can undergo a one-electron reduction, and the carbonyl group of the methanone (B1245722) linker is also susceptible to reduction, typically at more negative potentials.
Interactive Data Table: Redox Potentials of Selected Phenothiazine Derivatives
| Compound/Derivative | First Oxidation Potential (Eox1, V vs. Fc/Fc⁺) | Second Oxidation Potential (Eox2, V vs. Fc/Fc⁺) | Reference |
| Phenothiazine (PTZ) | 0.16 | - | rsc.org |
| Extended Phenothiazine 1 | 0.26 | - | rsc.org |
| Extended Phenothiazine 2 | 0.36 | - | rsc.org |
| Extended Phenothiazine 3 | 0.27 | 0.96 | rsc.org |
| Extended Phenothiazine 4 | 0.31 | 0.93 | rsc.org |
| Extended Phenothiazine 5 | 0.26 | 0.84 | rsc.org |
This table showcases data for various phenothiazine derivatives to provide context for the expected electrochemical behavior of this compound.
Correlation Between Redox Potentials and Electronic Structure
The redox potentials of This compound are directly correlated with its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained upon adding an electron to the LUMO. rsc.org
The phenothiazine moiety acts as the primary electron donor, and its HOMO is largely localized on this part of the molecule. The introduction of the electron-withdrawing 3-pyridylmethanone group at the N-10 position is expected to stabilize the HOMO energy level. nih.gov A lower HOMO energy means that more energy is required to remove an electron, resulting in a higher, more positive oxidation potential compared to unsubstituted phenothiazine. The extent of this effect is influenced by the electron-withdrawing strength of the substituent. nih.gov
Conversely, the 3-pyridylmethanone group functions as an electron-accepting moiety. The LUMO of the molecule is expected to be localized primarily on this part of the structure. The presence of the pyridine ring and the carbonyl group lowers the energy of the LUMO, making the molecule easier to reduce. This would be reflected in a less negative reduction potential compared to a molecule without such an electron-accepting group.
Spectroelectrochemical studies, which combine electrochemistry with spectroscopy, can provide further insight into these electronic transitions. Upon oxidation to the radical cation, phenothiazine derivatives typically exhibit characteristic changes in their absorption spectra, often with the appearance of new absorption bands in the visible region, leading to a color change. researchgate.net The color of the radical cation solution for many phenothiazines is often described as pink or green. researchgate.net These new absorptions correspond to electronic transitions from lower energy orbitals to the now singly occupied HOMO of the radical cation.
Mechanistic Investigations of Biological Interactions
Molecular Mechanisms of Enzyme Inhibition (e.g., Histone Deacetylase 6 (HDAC6) Inhibition)
The phenothiazine (B1677639) scaffold is a key structural feature in the design of potent and selective enzyme inhibitors, notably for Histone Deacetylase 6 (HDAC6). Misregulation of HDAC6 activity is associated with a variety of human diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target. nih.gov Phenothiazine-based compounds have been identified as highly potent HDAC6 inhibitors with significant selectivity over other HDAC isoforms like HDAC1. nih.gov
HDAC6 is unique among histone deacetylases as it possesses two catalytic domains and primarily acts on non-histone proteins, such as α-tubulin and the molecular chaperone heat shock protein 90 (HSP90). nih.gov The inhibitory mechanism of phenothiazine-containing molecules typically involves the phenothiazine core acting as a "cap" group that interacts with the surface of the enzyme. This interaction, combined with a linker and a zinc-binding group (like hydroxamic acid), allows the inhibitor to effectively block the enzyme's active site. nih.gov By inhibiting HDAC6, these compounds lead to the hyperacetylation of its target proteins. For instance, the accumulation of acetylated HSP90 results in the degradation of its client proteins, many of which are critical for cancer cell survival and proliferation. nih.gov This targeted inhibition can disrupt numerous cellular processes regulated by HDAC6, including cell motility, protein degradation, and stress responses. nih.gov
Antioxidant and Radical-Trapping Mechanisms
Phenothiazine derivatives are recognized as powerful radical-trapping antioxidants (RTAs). nih.govresearchgate.net Their efficacy is rooted in a delicate balance between rapid hydrogen atom transfer (HAT) kinetics to chain-carrying peroxyl radicals and stability against one-electron oxidation. researchgate.net The primary mechanism involves the donation of a hydrogen atom from the secondary amine (N-H) group within the central ring of the phenothiazine structure to scavenge radicals, thus breaking the chain of oxidative reactions. Quantum-chemical studies have confirmed that in lipid systems, the most energetically favorable pathway for radical scavenging is the abstraction of this hydrogen atom from the N-H group.
The antioxidant properties of phenothiazine derivatives have been quantitatively studied through the kinetics of inhibited radical chain reactions. For example, in the oxidation of isopropyl alcohol and 1,4-dioxane, phenothiazine compounds demonstrate extremely high reactivity, capable of delaying oxygen absorption for extended periods even at low concentrations. This high efficiency classifies them as strong antioxidants. The effectiveness of this inhibition is quantified by the rate constant of inhibition (k_inh_ or fk7).
Table 1: Kinetic Parameters of a Phenothiazine Derivative as an Antioxidant
| Parameter | Value in Isopropyl Alcohol | Description |
|---|---|---|
| Inhibition Rate Constant (fk7) | (23.6 ± 3.5) × 10^5^ M^-1^ s^-1^ | Measures the rate at which the antioxidant reacts with and neutralizes radicals. |
| Inhibition Capacity (f) | 19.2 ± 2.0 | Represents the number of radical chains terminated by one molecule of the inhibitor. |
| Activation Energy (E7) | (28 ± 4) kJ mol^-1^ | The minimum energy required for the chain termination reaction to occur. |
| Pre-exponential Factor (lnA7) | 24 ± 3 | Relates to the frequency of collisions in the correct orientation for the reaction. |
Data derived from studies on 10H-phenothiazin-2-yl-methanamine, a structurally related compound.
A remarkable feature of certain phenothiazine derivatives is their ability to be regenerated after scavenging a radical, allowing a single molecule to neutralize multiple radicals. This phenomenon is particularly evident in the oxidation of secondary alcohols like isopropyl alcohol, where the inhibition capacity value (f) is significantly greater than 2. The proposed mechanism involves the inhibitor radical, formed after the initial hydrogen donation, participating in subsequent reactions that restore the original antioxidant molecule. In aqueous environments, it is suggested that the phenothiazine radical cation (PTZ•+) can react with a superoxide radical anion (O₂•⁻) to regenerate the parent phenothiazine (PTZ) and produce molecular oxygen, effectively scavenging two different radicals in a single cycle. rsc.org However, this regeneration effect is not universal and depends on the substrate; for instance, it is absent in the oxidation of 1,4-dioxane.
Mechanistic Pathways of Cellular Response (e.g., Apoptosis Induction, Cell Cycle Arrest)
Phenothiazine compounds exert significant anticancer effects by inducing cellular responses such as apoptosis (programmed cell death) and cell cycle arrest. dovepress.comfrontiersin.org These compounds can trigger apoptosis through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways. dovepress.com A key event in the intrinsic pathway is the modulation of the Bcl-2 family of proteins. Studies on phenothiazine derivatives show they can cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. dovepress.comnih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program. dovepress.com
Furthermore, phenothiazines can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. frontiersin.org For example, the derivative 10H-3,6-diazaphenothiazine has been shown to cause a significant arrest of ovarian cancer cells in the G2/M phase of the cell cycle. dovepress.comresearchgate.net Other phenothiazines have been observed to cause G0/G1 phase arrest in melanoma cells. nih.gov This cell cycle blockade is often linked to the modulation of key regulatory proteins. For instance, HDAC inhibitors, which can be based on the phenothiazine scaffold, are known to upregulate the cell cycle inhibitor p21, which in turn blocks cyclin/CDK complexes and halts cell cycle progression. nih.gov
Table 2: Cellular Responses to Phenothiazine Derivatives in Cancer Cells
| Cellular Process | Key Molecular Events | Outcome |
|---|---|---|
| Apoptosis | Upregulation of Bax; Downregulation of Bcl-2; Induction of DNA fragmentation. dovepress.com | Programmed cell death of cancer cells. |
| Cell Cycle Arrest | Arrest at G2/M or G0/G1 phase. dovepress.comnih.gov | Inhibition of cell proliferation. |
| Signal Pathway Modulation | Inhibition of PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR pathways. frontiersin.orgnih.gov | Disruption of cancer cell survival and growth signals. |
Molecular-Level Interactions with Biological Targets (e.g., DNA, Proteins)
The biological effects of phenothiazines stem from their direct interactions with various molecular targets, including proteins and cellular membranes. Due to their cationic and amphipathic nature, these compounds readily intercalate into the lipid bilayer of cell membranes. frontiersin.org This insertion disrupts membrane integrity, fluidity, and organization, which can impact the function of membrane-bound proteins, ion channels, and signal transduction processes. frontiersin.org
Phenothiazines are also known to bind to and inhibit a range of specific proteins. A well-documented target is calmodulin (CaM), a ubiquitous calcium-binding protein that regulates hundreds of other proteins and is deeply involved in cell cycle control. plos.org By inhibiting CaM, phenothiazines can disrupt numerous CaM-dependent signaling pathways critical for cancer cell growth. plos.org Another protein target is the large GTPase dynamin, which is essential for clathrin-mediated endocytosis. Several phenothiazine-derived drugs inhibit dynamin's GTPase activity, thereby blocking this crucial cellular process. researchgate.net Furthermore, some studies have demonstrated that phenothiazines can induce dose-dependent DNA fragmentation in glioma and neuroblastoma cell lines, suggesting a potential interaction with DNA or the cellular machinery that maintains its integrity. nih.gov
Applications in Advanced Materials Science and Catalysis
Organic Optoelectronic Materials
The unique electronic characteristics of phenothiazine (B1677639) derivatives, such as a low oxidation potential, good charge carrier mobility, and a non-planar "butterfly" conformation that hinders intermolecular aggregation, make them prime candidates for optoelectronic devices. nih.govnih.govrsc.org The incorporation of a pyridyl group, as seen in 10H-phenothiazin-10-yl(3-pyridyl)methanone, can further modulate these properties, enhancing performance and stability in various applications. researchgate.net
Role in Organic Light-Emitting Diodes (OLEDs) and Display Technologies
Phenothiazine derivatives are widely utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Their strong electron-donating nature makes them suitable for use as hole-transporting materials (HTMs), facilitating the efficient injection and transport of positive charge carriers to the emissive layer. While specific research on this compound in OLEDs is not extensively documented in publicly available literature, the known properties of related phenothiazine-pyridyl compounds suggest its potential. The pyridyl group can influence the energy levels of the molecule, allowing for better energy-level alignment with other materials in the OLED stack, which is crucial for minimizing energy loss and enhancing device efficiency.
Some phenothiazine derivatives exhibit thermally activated delayed fluorescence (TADF), a mechanism that can theoretically allow for 100% internal quantum efficiency in OLEDs. rsc.org The donor-acceptor architecture inherent in this compound is a common design strategy for achieving TADF. Further research would be needed to determine if this specific compound exhibits this valuable property.
Application in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)
Phenothiazine-based molecules have been successfully employed as sensitizers in Dye-Sensitized Solar Cells (DSSCs) and as hole-transporting materials in Perovskite Solar Cells (PSCs). nih.govresearchgate.netrsc.orgacs.orgrsc.org In DSSCs, the phenothiazine moiety acts as a potent electron donor, and when anchored to a semiconductor surface like TiO2, it can efficiently inject electrons into the conduction band upon light absorption. nih.govrsc.org The pyridyl group in this compound could potentially serve as an additional anchoring group or influence the dye's absorption spectrum and energy levels for better performance. uts.edu.au
Table 1: Photovoltaic Performance of Selected Phenothiazine-Based Hole-Transporting Materials in Perovskite Solar Cells
| HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| PT-HP (with pyridine) | 19.09 | Not specified | Not specified | Not specified | researchgate.net |
| PT-H (without pyridine) | 15.20 | Not specified | Not specified | Not specified | researchgate.net |
| SGT-421 | 17.3 | Not specified | Not specified | Not specified | nih.gov |
| spiro-OMeTAD (benchmark) | 18.0 | Not specified | Not specified | Not specified | nih.gov |
| PH-II | 17.6 | 1.11 | Not specified | Not specified | mdpi.com |
| PH-I | 2.1 | 0.82 | Not specified | Not specified | mdpi.com |
This table presents data for phenothiazine derivatives with and without pyridine (B92270) moieties to illustrate the potential impact of the pyridyl group on device performance. Data for the specific compound this compound is not available.
Non-Linear Optical (NLO) Active Chromophores
Organic molecules with significant donor-π-acceptor (D-π-A) character are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.gov The structure of this compound, featuring the electron-donating phenothiazine and electron-withdrawing pyridyl group connected through a carbonyl bridge, fits this D-A design paradigm. While direct NLO studies on this specific compound are not readily found, related organic molecules containing pyridyl or pyrazine (B50134) moieties have been investigated for their NLO properties. researchgate.netupce.cz These studies suggest that the charge transfer between the donor and acceptor units upon excitation can lead to a large change in the molecule's dipole moment, a key requirement for second-order NLO activity. The third-order nonlinear susceptibility (χ(3)) is another important NLO parameter, and materials with high χ(3) values are sought after for applications like optical switching and data storage. nih.gov The potential for NLO activity in this compound warrants further investigation.
Organic Photocatalysis
The ability of phenothiazine derivatives to absorb light and participate in electron transfer processes makes them effective organic photocatalysts. nih.govrsc.orgscielo.br This opens up avenues for their use in green chemistry, promoting chemical reactions with light as the energy source.
Catalytic Activity in Atom Transfer Radical Polymerization (ATRP)
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful technique for synthesizing polymers with controlled architectures, and phenothiazine derivatives have emerged as highly effective photocatalysts for this process. nih.govscielo.brbohrium.com In O-ATRP, the photocatalyst absorbs light and then transfers an electron to an alkyl halide initiator, generating a radical that initiates polymerization. nih.govbris.ac.uk The success of phenothiazine-based catalysts stems from their strong excited-state reduction potentials and the stability of the resulting radical cation. nih.gov
While specific studies on this compound as an ATRP catalyst are limited, research on other phenothiazine derivatives, including those used for the polymerization of vinylpyridine, highlights the potential of this class of compounds. scielo.brresearchgate.net The pyridyl group in the target molecule could potentially influence the catalyst's solubility, redox potential, and interaction with the monomer, thereby affecting the polymerization kinetics and control.
Table 2: Performance of Phenothiazine-Based Photocatalysts in O-ATRP of Methyl Methacrylate (MMA)
| Photocatalyst | Polymer Dispersity (Đ) | Initiator Efficiency (I*) (%) | Irradiation Wavelength (nm) | Reference |
| 10-phenyl phenothiazine | 1.18 - 1.32 | 90 - 116 | 380 | nih.gov |
| Other phenothiazine derivatives | Low | High | Not specified | nih.gov |
This table shows the performance of a representative phenothiazine catalyst, indicating the potential of this class of compounds in O-ATRP. Specific data for this compound is not available.
Photo-induced Electron Transfer Processes in Synthetic Chemistry
The fundamental process underpinning the photocatalytic activity of this compound is photo-induced electron transfer (PET). Upon absorption of light, the molecule is promoted to an excited state, becoming a more potent electron donor or acceptor. This excited state can then engage in electron transfer with a substrate molecule, initiating a chemical transformation. nih.govbris.ac.uk
The rate and efficiency of PET are governed by the electronic properties of the photocatalyst and the substrate, as well as the reaction environment. nih.gov The donor-acceptor nature of this compound is expected to facilitate intramolecular charge transfer (ICT) upon excitation, which is a key feature in many photocatalytic systems. This ICT state can then participate in intermolecular electron transfer to a desired substrate. The study of PET processes involving phenothiazine derivatives is an active area of research, with applications in various synthetic transformations beyond polymerization, such as C-H functionalization and cross-coupling reactions. rsc.org
Chemo- and Biosensing Applications (Focus on Transduction Mechanisms)
While direct experimental studies on the chemo- and biosensing applications of this compound are not extensively documented in publicly available research, the known properties of its constituent parts allow for informed predictions regarding its potential transduction mechanisms. Phenothiazine derivatives are well-regarded for their use in fluorescent and electrochemical sensors. researchgate.netnih.gov The transduction mechanism in such sensors often relies on changes in the electronic properties of the phenothiazine core upon interaction with an analyte.
One plausible transduction mechanism is photoinduced electron transfer (PET) . In its ground state, the fluorescence of the phenothiazine fluorophore could be quenched by the attached pyridyl group. Upon binding of a specific analyte to the pyridyl nitrogen, the electron density of the pyridine ring would be altered, potentially inhibiting the PET process and leading to a "turn-on" fluorescence response. The specificity of this response would be dictated by the nature of the binding interaction between the pyridyl group and the target analyte.
Another potential mechanism is intramolecular charge transfer (ICT) . The donor-acceptor nature of the molecule suggests that its photophysical properties, such as its emission wavelength, could be highly sensitive to the local environment. rsc.org Interaction with an analyte could modulate the degree of ICT, resulting in a detectable solvatochromic or fluorogenic shift. For instance, the protonation of the pyridyl nitrogen in an acidic environment would significantly enhance its electron-accepting character, leading to a pronounced change in the molecule's emission spectrum.
Furthermore, the electrochemical properties of the phenothiazine core could be exploited for sensing. The oxidation potential of phenothiazine is sensitive to its electronic environment. The binding of an analyte to the pyridyl moiety could induce a conformational change or an electronic perturbation that alters this oxidation potential, forming the basis for an electrochemical sensor.
| Potential Transduction Mechanism | Description | Potential Analyte Type |
| Photoinduced Electron Transfer (PET) | Analyte binding modulates the efficiency of electron transfer between the phenothiazine donor and the pyridyl acceptor, affecting fluorescence intensity. | Metal ions, protons |
| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the electronic coupling between the donor and acceptor, leading to a shift in the emission wavelength. | Solvents, ions |
| Electrochemical Sensing | Analyte binding induces a change in the redox potential of the phenothiazine core, detectable by voltammetric techniques. | Electroactive species, pH |
Supramolecular Chemistry and Self-Assembly Processes
The structure of this compound inherently lends itself to participation in supramolecular chemistry and self-assembly. The phenothiazine unit, with its extended aromatic system, is prone to π-π stacking interactions , a key driving force in the organization of many organic materials. nih.govresearchgate.net The pyridyl group, on the other hand, can act as a hydrogen bond acceptor, and its nitrogen atom can coordinate with metal ions. mdpi.com
This combination of non-covalent interactions allows for the programmed assembly of the molecules into well-defined, higher-order structures. For instance, in the solid state, one could anticipate the formation of crystalline lattices where molecules are organized through a combination of π-π stacking of the phenothiazine rings and hydrogen bonding involving the pyridyl nitrogen and potentially other parts of the molecule or solvent molecules. mdpi.com
In solution, the amphiphilic character of such a molecule, with a relatively nonpolar phenothiazine part and a more polar pyridyl-methanone group, could lead to the formation of self-assembled aggregates like micelles or vesicles, particularly in specific solvent systems. The geometry and stability of these aggregates would be influenced by factors such as concentration, temperature, and the presence of other interacting species.
The ability of pyridine-containing polymers to form self-assembled supramolecular structures is well-documented, suggesting that monomers like this compound could be valuable building blocks for the bottom-up fabrication of functional nanostructures. nih.gov The directionality of the pyridyl group's interactions could be harnessed to create ordered assemblies with specific morphologies and properties.
| Type of Non-Covalent Interaction | Involved Molecular Moiety | Potential Supramolecular Outcome |
| π-π Stacking | Phenothiazine rings | Formation of columnar or lamellar structures |
| Hydrogen Bonding | Pyridyl nitrogen (acceptor) | Directional assembly into chains or networks |
| Metal Coordination | Pyridyl nitrogen (ligand) | Formation of metallo-supramolecular architectures |
Structure Property Activity Relationships for 10h Phenothiazin 10 Yl 3 Pyridyl Methanone Derivatives
Influence of Substituents on the Phenothiazine (B1677639) and Pyridyl Moieties on Electronic and Photophysical Properties
The electronic and photophysical characteristics of 10H-phenothiazin-10-yl(3-pyridyl)methanone derivatives are highly sensitive to the nature and position of substituents on both the phenothiazine and pyridyl rings. The phenothiazine moiety, an electron-rich tricycle, typically acts as an electron donor, while the pyridyl group, an electron-deficient heterocycle, functions as an electron acceptor. This donor-acceptor (D-A) architecture gives rise to intramolecular charge transfer (ICT) transitions, which are fundamental to their photophysical behavior.
Substituents on the phenothiazine core can modulate its electron-donating strength. Electron-donating groups (EDGs) such as alkoxy or alkylamino groups at positions 2 or 3 of the phenothiazine ring enhance the electron density of the donor unit. This increased donating ability generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra, as the energy required for the ICT transition is lowered. Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro or cyano on the phenothiazine skeleton would diminish its donor capacity, resulting in a blue-shift (hypsochromic shift) of the spectra.
On the pyridyl acceptor, the presence of EWGs would further enhance its electron-accepting nature, strengthening the ICT character and leading to more pronounced red-shifts in the photophysical properties. For instance, modifying the pyridine (B92270) ring with additional nitrogen atoms to form diazaphenothiazines can significantly alter the electronic landscape of the molecule. nih.govresearchgate.net The location of these nitrogen atoms is critical in determining the anticancer activity of such compounds, highlighting the profound impact of substituent placement. nih.gov
The photophysical properties are not only dictated by the electronic nature of the substituents but also by their steric effects. Bulky substituents can induce conformational changes, affecting the overlap between the donor and acceptor orbitals and, consequently, the efficiency of the ICT process.
Table 1: Hypothetical Influence of Substituents on the Photophysical Properties of this compound Derivatives
| Substituent on Phenothiazine (Position 2) | Substituent on Pyridyl (Position 6) | Expected Absorption λmax Shift | Expected Emission λmax Shift | Expected Fluorescence Quantum Yield Change |
| -OCH₃ | -H | Red-shift | Red-shift | Increase |
| -NO₂ | -H | Blue-shift | Blue-shift | Decrease |
| -H | -CN | Red-shift | Red-shift | Variable |
| -H | -CH₃ | Blue-shift | Blue-shift | Variable |
This table is illustrative and based on general principles of D-A systems. Actual values would require experimental verification.
Impact of Pyridyl Isomerism (e.g., 2-, 3-, 4-pyridyl) on Molecular Functionality
The position of the nitrogen atom in the pyridyl ring influences its electron-accepting ability. The 4-pyridyl isomer is generally the strongest electron acceptor due to the direct resonance conjugation of the nitrogen lone pair with the carbonyl group. The 2-pyridyl isomer is also a strong acceptor, while the 3-pyridyl isomer's accepting strength is comparatively moderate. These differences in electron-accepting character directly translate to variations in the ICT energy and, consequently, the absorption and emission wavelengths. It is expected that the 4-pyridyl derivative would exhibit the most red-shifted spectra, followed by the 2-pyridyl, and then the 3-pyridyl derivative.
The position of the pyridyl nitrogen also dictates the directionality of the dipole moment of the acceptor unit, which can influence the molecule's solubility, crystal packing, and interaction with biological targets. Furthermore, the steric hindrance between the pyridyl ring and the phenothiazine moiety varies with the linkage position. The 2-pyridyl isomer is likely to experience the greatest steric clash, which can force the pyridyl ring to twist out of planarity with the carbonyl group, potentially disrupting conjugation and affecting the photophysical properties.
In a study of phenothiazine-based regioisomers, the electron-donating effect of the phenothiazine was found to be dependent on the position of substitution, following the order: position 1 (ortho to N) ≈ position 4 (ortho to S) > position 2 (para to S). carlomagno-group.org This highlights the sensitivity of electronic properties to the precise connectivity within the molecule.
Table 2: Predicted Impact of Pyridyl Isomerism on the Properties of 10H-phenothiazin-10-yl(pyridyl)methanone
| Isomer | Expected Electron-Accepting Strength | Expected Absorption λmax | Expected Dipole Moment | Potential for Steric Hindrance |
| 2-pyridyl | Strong | Red-shifted | High | High |
| 3-pyridyl | Moderate | Intermediate | Moderate | Low |
| 4-pyridyl | Strongest | Most Red-shifted | Highest | Moderate |
This table presents predicted trends. Experimental data is required for confirmation.
Effects of N10-Acyl Substituents on Conformational Dynamics and Reactivity
The introduction of an acyl substituent at the N10 position of the phenothiazine ring system significantly alters its conformational dynamics and chemical reactivity. The parent 10H-phenothiazine exists in a folded "butterfly" conformation along the N-S axis. The introduction of an N10-acyl group, such as the (3-pyridyl)methanone moiety, influences this folding.
The N10-acyl group introduces steric repulsion with the flanking benzene (B151609) rings of the phenothiazine core. This steric strain can lead to an increase in the butterfly angle (the angle between the planes of the two benzene rings). For example, in 1-(10H-phenothiazin-10-yl)ethanone, the fold angle between the benzene rings is 46.39 (7)°, which is larger than in some other N-alkylphenothiazine derivatives, likely due to steric repulsion between the phenothiazine and the acetyl group. nih.gov Similar steric effects are anticipated in this compound.
The conformational flexibility around the N-C(O) bond is also a key determinant of the molecule's properties. Rotation around this bond can lead to different conformers (e.g., syn- and anti-periplanar), which may have distinct electronic and photophysical characteristics. The presence of the pyridyl group can further influence this conformational preference through non-covalent interactions.
From a reactivity standpoint, the N10-acyl group has a significant electronic impact. The electron-withdrawing nature of the carbonyl group decreases the electron density at the nitrogen atom, making it less nucleophilic and less prone to oxidation compared to 10H-phenothiazine or N-alkylphenothiazines. The sulfur atom in the phenothiazine ring, however, remains a potential site for oxidation. The reactivity of the pyridyl nitrogen towards protonation or alkylation will also be influenced by the electronic communication with the phenothiazine donor through the carbonyl linker.
The phosphorescence spectra of N-acylphenothiazine derivatives, such as (10H-phenothiazin-10-yl)(phenyl)methanone and 1-(10H-phenothiazin-10-yl)ethan-1-one, show emission in the range of 460–600 nm, with maxima around 525-530 nm. nih.gov This suggests that the N-acyl group plays a crucial role in enabling phosphorescence.
Computational Approaches for Predicting and Rationalizing Structure-Function Correlations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and rationalizing the structure-function correlations in this compound derivatives. researchgate.netmdpi.comsemanticscholar.org These methods allow for the in-silico investigation of molecular properties that are often challenging to measure experimentally.
DFT calculations can be employed to optimize the ground-state geometries of these molecules, providing insights into their conformational preferences, such as the butterfly angle of the phenothiazine core and the dihedral angles between the various ring systems. researchgate.netsemanticscholar.org For instance, calculations on N-phosphorylated phenothiazine have shown a calculated bending angle in the phenothiazine core of 131.17°. mdpi.com
A key application of computational chemistry in this context is the prediction of electronic properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to estimate the HOMO-LUMO energy gap, which is related to the electronic absorption properties of the molecule. researchgate.net The spatial distribution of these frontier orbitals can reveal the nature of electronic transitions. For D-A systems like this compound, the HOMO is typically localized on the electron-donating phenothiazine moiety, while the LUMO is centered on the electron-accepting pyridyl-methanone fragment.
Time-dependent DFT (TD-DFT) calculations can be used to simulate electronic absorption and emission spectra, providing theoretical absorption maxima (λmax) and predicting the nature of the excited states (e.g., ICT or locally excited states). nih.gov For example, TD-DFT results for an N-phosphorylated phenothiazine indicated that the lowest triplet state (T1) lies at 2.46 eV and involves mixed electronic configurations. nih.gov
Furthermore, computational methods can be used to calculate various molecular descriptors that correlate with reactivity, such as molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively.
Table 3: Computationally Derived Parameters for a Hypothetical this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.0 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.5 eV | Correlates with the lowest energy electronic transition. |
| Dipole Moment | 4.5 D | Indicates the overall polarity of the molecule. |
| Butterfly Angle | 145° | Describes the folding of the phenothiazine core. |
| N-C(O)-C(pyridyl) Dihedral Angle | 30° | Influences the degree of conjugation. |
These values are illustrative and would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).
By combining experimental findings with computational predictions, a comprehensive understanding of the structure-property-activity relationships for this compound derivatives can be achieved, paving the way for the targeted design of new molecules with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10H-phenothiazin-10-yl(3-pyridyl)methanone, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where phenothiazine reacts with 3-pyridyl carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, coupling reactions such as Sonogashira or Suzuki-Miyaura may be adapted using halogenated phenothiazine precursors and pyridyl boronic acids. For yield optimization, control reaction temperature (60–80°C), use anhydrous solvents (e.g., dichloromethane), and employ catalytic systems like Pd(PPh₃)₄/CuI for coupling reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (CHCl₃/hexane) is critical .
Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?
- Methodology :
- X-ray crystallography : Resolve crystal structure using MoKα radiation (λ = 0.71073 Å) and refine with SHELXL . Key parameters include bond angles (e.g., C–S–C ≈ 100°) and torsion angles (e.g., phenothiazine ring puckering).
- Spectroscopy : Confirm functional groups via IR (C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (aromatic protons δ 6.5–8.5 ppm; pyridyl CH signals split due to J coupling) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₂N₂OS: 320.07) .
Q. What are the key physicochemical properties relevant to its solubility and stability in experimental settings?
- Methodology :
- Solubility : Test in polar (DMSO, MeOH) and nonpolar solvents (CHCl₃) using UV-Vis spectroscopy. Phenothiazine derivatives typically show higher solubility in chlorinated solvents due to aromatic stacking .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent oxidation of the sulfur atom in phenothiazine .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond angle deviations) be resolved during refinement?
- Methodology : Use SHELXL’s restraints (e.g., DFIX, DANG) to handle disordered regions or thermal motion artifacts. Compare experimental data with density functional theory (DFT)-optimized geometries (B3LYP/6-31G* basis set) to validate bond angles (e.g., C–N–C ≈ 120°) and identify outliers. Apply TWINABS for twinned crystals if Rint > 0.05 .
Q. What strategies are effective for evaluating its pharmacological activity, such as cholinesterase inhibition?
- Methodology :
- In vitro assays : Use Ellman’s method to measure acetylcholinesterase (AChE) inhibition. Prepare test solutions in PBS (pH 8.0) and monitor absorbance at 412 nm. Compare IC₅₀ values with tacrine derivatives .
- Molecular docking : Perform docking simulations (AutoDock Vina) with AChE (PDB ID 4EY7) to predict binding modes. Focus on π-π stacking between phenothiazine and Trp86 residue .
Q. How can computational modeling elucidate electronic properties relevant to its redox behavior?
- Methodology : Conduct DFT calculations (Gaussian 16) to determine HOMO/LUMO energies. Phenothiazine’s HOMO (-5.2 eV) typically localizes on the sulfur and nitrogen atoms, influencing redox activity. Validate with cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile, Ag/AgCl reference) to observe oxidation peaks (~0.8 V vs. SCE) .
Q. What experimental approaches address low yields in large-scale synthesis?
- Methodology :
- Flow chemistry : Improve reaction homogeneity and heat transfer using microreactors. Optimize residence time (10–20 min) and catalyst loading (Pd 1 mol%).
- Microwave-assisted synthesis : Enhance coupling efficiency (e.g., 80°C, 300 W) to reduce side reactions. Monitor by TLC and isolate via flash chromatography .
Q. How does the compound’s conformation impact its interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
